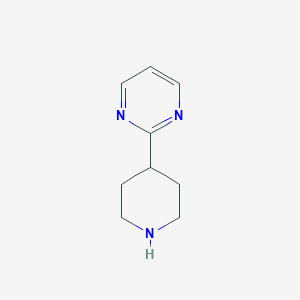

2-(Piperidin-4-YL)pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various pyrimidine derivatives incorporating a piperidinyl moiety has been explored in several studies. For instance, an efficient method for synthesizing 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was developed, which demonstrated potent anti-proliferative activities against breast cancer cell lines . Another study reported the synthesis of 4-piperazinopyrimidines with antiemetic and other pharmacological properties . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described, offering an economical alternative to previous methods . The synthesis of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines as antimicrobial agents was also achieved . Furthermore, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions with (hetero)aromatic C-nucleophiles was developed .

Molecular Structure Analysis

The molecular structures of various piperidinyl pyrimidine derivatives have been elucidated using techniques such as X-ray diffraction. For example, a study on copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand revealed the coordination mode and non-covalent interactions within the crystal structures . Another study described the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, highlighting the dihedral angles between the piperidine and pyrimidine rings and the formation of hydrogen-bonded dimers and tetrameric units . The structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was also determined, showing the planarity of the pyrimidine ring and the conformations of the piperidine and pyran rings .

Chemical Reactions Analysis

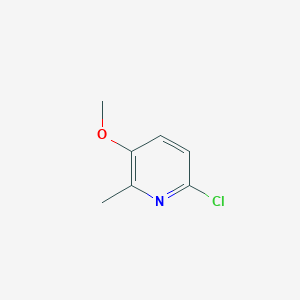

The chemical reactivity of piperidinyl pyrimidine derivatives has been explored in the context of their potential as pharmacological agents. The antimicrobial activity of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines was investigated, revealing that certain substituents on the pyrimidine ring are critical for activity . The synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, involved chlorination and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl pyrimidine derivatives are closely related to their molecular structures and have implications for their pharmacological profiles. For instance, the antiemetic properties of 4-piperazinopyrimidines were attributed to the presence of a methylthio substituent on the pyrimidine ring . The study of copper(II) complexes provided insights into the non-covalent interactions that influence the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- The results of these applications have led to the production of a wide variety of drugs that are used to treat various diseases .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine and its byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The outcomes of these applications have proven the importance of piperidine nucleus in the field of drug discovery .

-

Anticancer Applications

- Piperidine derivatives, including piperine, have been found to induce apoptosis of breast cancer cells .

- They are being utilized in different ways as anticancer agents .

- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications have shown promising results in the treatment of various types of cancers .

-

Antiviral Applications

- Piperidine derivatives are being utilized as antiviral agents .

- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications have shown promising results in the treatment of various viral diseases .

-

Antimalarial Applications

- Piperidine derivatives are being utilized as antimalarial agents .

- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications have shown promising results in the treatment of malaria .

-

Antimicrobial Applications

- Piperidine derivatives are being utilized as antimicrobial agents .

- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications have shown promising results in the treatment of various microbial diseases .

Safety And Hazards

The safety information for “2-(Piperidin-4-YL)pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Piperidine derivatives, including “2-(Piperidin-4-YL)pyrimidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that they have significant potential in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(Piperidin-4-YL)pyrimidine” and other piperidine derivatives.

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573551 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-YL)pyrimidine | |

CAS RN |

151389-25-2 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

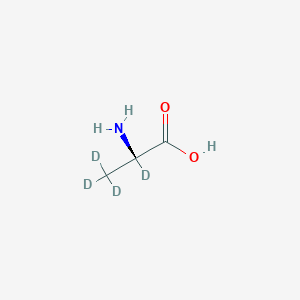

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)